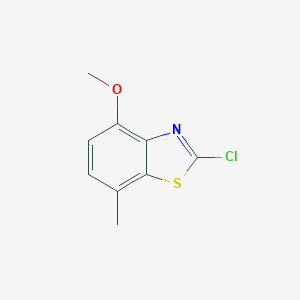

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

QX-314は、N-(2,6-ジメチルフェニルカルバモイルメチル)トリエチルアンモニウムクロリドとしても知られ、リドカインの四級誘導体です。主に局所麻酔薬として知られています。リドカインとは異なり、QX-314は常に帯電しており、従来は細胞膜を透過する能力が制限されていました。 最近の研究では、特定のイオンチャネルを透過できることが示されており、疼痛管理研究の注目を集めています .

準備方法

合成経路と反応条件: QX-314は、リドカインから四級化反応によって合成されます。このプロセスは、リドカインを臭化エチルなどのアルキル化剤と制御された条件下で反応させることから成ります。 反応は通常、アセトニトリルなどの有機溶媒中で行われ、生成物は再結晶によって精製されます .

工業生産方法: QX-314の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、より高い収率と純度を得るために最適化されます。 連続フロー反応器と、高速液体クロマトグラフィーなどの高度な精製技術の使用により、研究および潜在的な臨床用途に適した高純度のQX-314を生産することができます .

化学反応の分析

反応の種類: QX-314は、四級アンモニウム構造のため、主に置換反応を起こします。 また、特にナトリウムチャネルとカルシウムチャネルとの間で、イオンチャネル阻害反応にも関与します .

一般的な試薬と条件:

置換反応: これらの反応は通常、水酸化物イオンまたはその他の陰イオンなどの求核剤を伴います。

イオンチャネル阻害: QX-314は、細胞内への侵入を促進するために、カプサイシンなどの他の薬剤と組み合わせて、細胞内に適用した場合、ナトリウムチャネルを阻害することができます.

主な生成物: QX-314反応の主な生成物は、通常、使用された求核剤に応じて、置換誘導体です。 イオンチャネル阻害では、主な結果は、ニューロンにおける活動電位の阻害です .

4. 科学研究への応用

QX-314は、科学研究において幅広い応用範囲を持ちます:

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Benzothiazole derivatives, including 2-chloro-4-methoxy-7-methyl-1,3-benzothiazole, have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The inhibition of metalloenzymes such as carbonic anhydrase has been a focal point in studying the anticancer properties of benzothiazole derivatives. This inhibition is crucial for targeting hypoxic tumors, which are often resistant to conventional therapies .

- Case Studies : In studies involving derivatives of benzothiazole, compounds have demonstrated cytotoxic effects against cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). For instance, specific derivatives showed IC50 values ranging from 0.24 to 0.92 µM against various cancer cell lines, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.24 |

| Compound B | HeLa | 2.41 |

| Compound C | HepG2 | 4.0 |

1.2 Antimicrobial Properties

The compound also exhibits antimicrobial activities, making it a candidate for developing new antibiotics. Studies have shown effectiveness against various bacterial strains, with mechanisms involving disruption of bacterial cell walls and interference with metabolic pathways .

Agrochemical Applications

2.1 Pesticidal Activity

The benzothiazole framework is known for its pesticidal properties. Research has indicated that this compound can act as a fungicide and herbicide:

- Fungicidal Activity : The compound has been evaluated for its ability to inhibit fungal growth in crops, which can lead to improved agricultural yields.

- Herbicidal Properties : Studies suggest that it can selectively inhibit weed growth without affecting crop plants, providing a safer alternative to traditional herbicides.

Material Science

3.1 Polymer Additives

In material science, this compound is explored as an additive in polymers to enhance properties such as thermal stability and mechanical strength:

作用機序

QX-314は、電位依存性ナトリウムチャネルを阻害することにより作用を発揮します。常に正電荷を持っているため、細胞膜を容易に透過できません。 カプサイシンなどの薬剤によって活性化されることが多い、活性化された過渡性受容体電位バニロイド1(TRPV1)チャネルを介して細胞に入ることができます。 細胞内に入ると、QX-314はナトリウムチャネルを阻害し、活動電位の伝播を阻止し、それによって局所麻酔を引き起こします .

類似化合物:

リドカイン: QX-314の母体化合物であり、一般的に局所麻酔薬として使用されます。

ブピバカイン: リドカインと比較して作用時間が長い別の局所麻酔薬です。

テトラカイン: さまざまな医療処置で使用される強力な局所麻酔薬です。

QX-314のユニークさ: QX-314は、従来は膜透過性を制限してきた、常に正電荷を持っているためユニークです。 TRPV1チャネルを介して細胞に入り、長効性局所麻酔を生み出す能力は、他の局所麻酔薬とは異なります。 この特性により、疼痛管理研究および潜在的な臨床応用において貴重なツールとなります .

類似化合物との比較

Lidocaine: The parent compound of QX-314, commonly used as a local anesthetic.

Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

Tetracaine: A potent local anesthetic used in various medical procedures.

Uniqueness of QX-314: QX-314 is unique due to its permanent positive charge, which traditionally limits its membrane permeability. its ability to enter cells through TRPV1 channels and produce long-lasting local anesthesia sets it apart from other local anesthetics. This property makes it a valuable tool in pain management research and potential clinical applications .

生物活性

2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory contexts. This article explores its biological activity through various studies, synthesizing findings from multiple sources.

Chemical Structure and Properties

The structure of this compound features a benzothiazole core with specific substituents that influence its solubility and reactivity. The presence of the chloro and methoxy groups at the 2 and 4 positions, respectively, along with a methyl group at the 7 position, contributes to its unique chemical behavior.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H10ClN1O1S1 | Contains chloro, methoxy, and methyl groups; heterocyclic structure |

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that benzothiazole derivatives can inhibit several enzymes involved in critical biochemical pathways. These include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication .

- Cancer Cell Proliferation : Studies have demonstrated that similar benzothiazole compounds can significantly reduce the proliferation of cancer cell lines (e.g., A431 and A549) by promoting apoptosis and affecting cell cycle progression .

Anticancer Activity

Research has highlighted the anticancer potential of benzothiazole derivatives. For instance:

- A study evaluated a series of benzothiazole compounds and found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. Specifically, compounds showed IC50 values indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties:

- The compound has shown activity against various bacterial strains, including Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer:

- Research indicates that benzothiazole derivatives can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests a dual action where these compounds not only inhibit cancer cell proliferation but also modulate inflammatory responses .

Case Studies

Several case studies have provided insights into the biological activity of this compound:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

特性

IUPAC Name |

2-chloro-4-methoxy-7-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSQTQJFWIVLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365965 |

Source

|

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108773-00-8 |

Source

|

| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。